

LEQ803: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ803, also known as N-desmethyl Ribociclib, is the primary active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed in vivo through metabolism by the cytochrome P450 enzyme CYP3A4, **LEQ803** is anticipated to contribute to the overall clinical efficacy of its parent drug. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, mechanism of action, and key preclinical characterization methodologies for **LEQ803**. Detailed experimental protocols for in vitro assays and structured tables of available quantitative data are presented to facilitate further research and development of this compound and other CDK4/6 inhibitors.

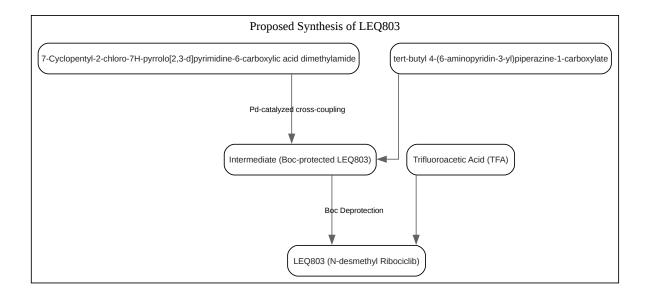
Discovery and Proposed Synthesis Discovery

LEQ803 was identified as the major human metabolite of Ribociclib during extensive absorption, distribution, metabolism, and excretion (ADME) studies of the parent drug.[1] In a human ADME study involving a single oral dose of radiolabeled [14C]-Ribociclib, **LEQ803** (designated as metabolite M4) was characterized and quantified in plasma and urine.[1] These studies confirmed that the N-demethylation of the piperazine moiety of Ribociclib is a primary metabolic pathway mediated by CYP3A4.[1]



Proposed Synthesis of LEQ803

While a specific, published synthetic route for **LEQ803** is not readily available, a plausible synthesis can be postulated based on the well-documented synthesis of Ribociclib. The core of this proposed synthesis involves the coupling of a pyrrolo[2,3-d]pyrimidine intermediate with a substituted piperazine pyridine moiety. To yield **LEQ803**, the final coupling step would utilize a mono-N-Boc-protected piperazine derivative which is subsequently deprotected.



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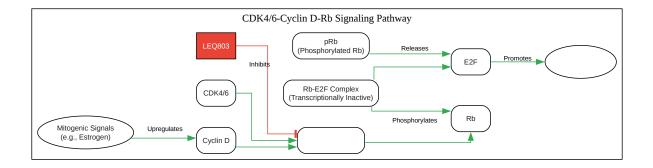
A proposed synthetic pathway for **LEQ803**.

Mechanism of Action: Inhibition of the CDK4/6-Cyclin D-Rb Signaling Pathway

LEQ803, as an active metabolite of Ribociclib, is expected to exert its therapeutic effect through the same mechanism of action: selective inhibition of CDK4 and CDK6. In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6-Cyclin D-Rb pathway is



hyperactivated, leading to uncontrolled cell proliferation. **LEQ803** is believed to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and inducing cell cycle arrest.



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Mechanism of action of **LEQ803** on the CDK4/6-Cyclin D-Rb pathway.

Experimental Protocols for Preclinical Characterization

The following are detailed methodologies for key experiments to characterize the in vitro activity of **LEQ803**.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory activity of **LEQ803** on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Protocol:



- Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer.
- Dispense the reaction mixture into a 384-well plate.
- Add varying concentrations of LEQ803 (typically in a serial dilution) to the wells. Include a
 vehicle control (e.g., DMSO).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Convert the generated ADP to ATP by adding Kinase Detection Reagent.
- Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to the kinase inhibition.
- Calculate the IC50 value, which is the concentration of LEQ803 that inhibits 50% of the kinase activity.

Cell Viability Assay (SRB Assay)

Objective: To assess the effect of **LEQ803** on the proliferation of cancer cell lines.

Protocol:

- Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of LEQ803 for 72 hours.
- Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.



- Wash the plates five times with 1% acetic acid and allow them to air dry.
- Solubilize the bound dye with 10 mM Tris base.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the GI50 (50% growth inhibition) concentration.

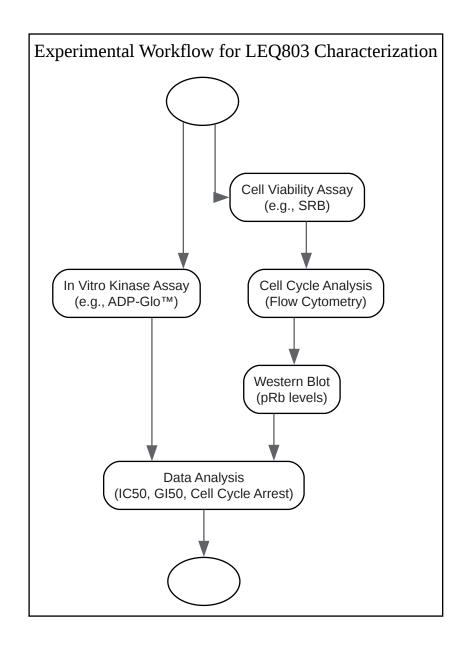
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of **LEQ803** on cell cycle progression.

Protocol:

- Culture cancer cells to approximately 70-80% confluency.
- Treat the cells with **LEQ803** for a specified period (e.g., 24 hours).
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove ethanol.
- Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
- Analyze the DNA content of the cells by flow cytometry.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.





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A typical experimental workflow for the in vitro characterization of **LEQ803**.

Quantitative Data Summary

The following tables summarize the available quantitative data for **LEQ803**.

Table 1: Physicochemical Properties of **LEQ803**



Property	Value
Chemical Name	7-cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Molecular Formula	C22H28N8O
Molecular Weight	420.52 g/mol
CAS Number	1211441-59-6

Table 2: In Vitro Biological Activity of Ribociclib (Parent Compound)

Target	Assay	IC50 (nM)
CDK4/Cyclin D1	Kinase Assay	10
CDK6/Cyclin D3	Kinase Assay	39

Note: Specific IC50 values for **LEQ803** are not publicly available. As an active metabolite, its potency is expected to be in a similar nanomolar range to Ribociclib.

Table 3: Pharmacokinetic Parameters of **LEQ803** in Humans (Following a single 600 mg oral dose of [14C]-Ribociclib)

Parameter	Value	Unit
Tmax (Median)	4.0	hours
T1/2 (Mean)	31.4	hours

Conclusion

LEQ803 is a significant active metabolite of the CDK4/6 inhibitor Ribociclib. Its discovery and characterization are crucial for a comprehensive understanding of the clinical pharmacology of Ribociclib. The proposed synthesis and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of **LEQ803** and to



advance the development of novel CDK4/6 inhibitors. The available data suggest that **LEQ803** likely contributes to the therapeutic efficacy of its parent compound by inhibiting the CDK4/6-Cyclin D-Rb pathway, leading to cell cycle arrest in cancer cells. Further studies are warranted to fully elucidate the preclinical and clinical profile of **LEQ803**.

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References

- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
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